molecular formula C20H20N4O6S B2882669 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 922089-78-9

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2882669
CAS No.: 922089-78-9
M. Wt: 444.46
InChI Key: XICVJMFGKYGXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-yl group at position 5 and a 4-(N,N-diethylsulfamoyl)benzamide moiety at position 2 (Figure 1). The benzo[d][1,3]dioxol moiety, a common bioisostere for catechol, may influence binding affinity through electron-rich aromatic interactions. This compound belongs to a broader class of sulfonamide-linked 1,3,4-oxadiazoles, which have been explored for antimicrobial, antifungal, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-3-24(4-2)31(26,27)15-8-5-13(6-9-15)18(25)21-20-23-22-19(30-20)14-7-10-16-17(11-14)29-12-28-16/h5-11H,3-4,12H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICVJMFGKYGXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. The structure combines a benzo[d][1,3]dioxole moiety with an oxadiazole and a sulfamoyl group, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C19_{19}H22_{22}N4_{4}O4_{4}S
  • Molecular Weight: 402.47 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole and oxadiazole motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action: The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. Flow cytometry analysis revealed that it promotes cell cycle arrest and apoptosis through the activation of caspase pathways .
  • Case Study: In a study involving tumor-bearing mice, administration of the compound resulted in a notable reduction in tumor growth compared to control groups. The IC50_{50} values for cell lines were reported as 25.72 ± 3.95 μM, indicating potent cytotoxicity against cancer cells .
Cell Line IC50_{50} (μM)
MCF-725.72 ± 3.95
U87 Glioblastoma45.2 ± 13.0

Immunomodulatory Effects

The immunomodulatory properties of similar oxadiazole derivatives have been explored, suggesting potential anti-inflammatory effects:

  • In vitro Studies: Compounds related to this compound have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β in cell cultures .
  • Animal Models: In carrageenan-induced paw edema models, these compounds demonstrated significant anti-inflammatory activity, comparable to established anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been documented:

  • Mechanism: These compounds exhibit broad-spectrum activity against various bacterial strains by disrupting microbial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Benzo[d][1,3]dioxole Moiety: This component is essential for enhancing anticancer activity.
  • Oxadiazole Ring: Influences both anticancer and antimicrobial properties.
  • Sulfamoyl Group: Modulates solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Oxadiazole Sulfamoyl Group Molecular Weight Reported Activity Reference
Target Compound Benzo[d][1,3]dioxol-5-yl N,N-diethyl 461.46 (calc.) Not explicitly reported -
LMM5 (4-Methoxyphenyl)methyl N-benzyl-N-methyl 509.57 Antifungal (C. albicans)
LMM11 Furan-2-yl N-cyclohexyl-N-ethyl 477.55 Antifungal (C. albicans)
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methoxyphenyl N,N-dipropyl 458.53 Not reported
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl None (thiomethoxy substituent) 425.44 Ca²⁺/calmodulin inhibition
4-(N,N-Diethylsulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 3-(Methylsulfonyl)phenyl N,N-diethyl 478.50 Not reported

Key Observations:

Sulfamoyl Substitutions: The target compound’s N,N-diethylsulfamoyl group balances lipophilicity and solubility compared to the bulkier N-benzyl-N-methyl (LMM5) and N-cyclohexyl-N-ethyl (LMM11) groups, which may enhance membrane permeability but reduce metabolic stability .

Oxadiazole-Linked Aromatic Systems :

  • The benzo[d][1,3]dioxol-5-yl group in the target compound provides electron density, favoring interactions with hydrophobic pockets in enzymes like thioredoxin reductase .
  • 3-Methoxyphenyl () and 3-(methylsulfonyl)phenyl () introduce polar or electron-withdrawing groups, altering target binding kinetics .

Biological Activity :

  • LMM5 and LMM11 exhibit antifungal activity (MIC₅₀: 8–16 µg/mL against C. albicans), attributed to thioredoxin reductase inhibition . The target compound’s lack of reported data necessitates further testing.
  • Compounds with thiomethoxy () or trifluoromethyl substituents show inhibitory activity against Ca²⁺/calmodulin pathways (IC₅₀: 0.5–2 µM) .

Physicochemical and Pharmacokinetic Predictions

  • LogP : The target compound’s calculated LogP (~3.2) is lower than LMM5 (LogP ~4.1) due to the less hydrophobic diethylsulfamoyl group, suggesting improved solubility.
  • TPSA : ~100 Ų (similar to LMM5/LMM11), indicating moderate blood-brain barrier permeability.
  • Metabolic Stability : The diethyl group may reduce susceptibility to CYP450 oxidation compared to dipropyl or benzyl groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for obtaining high-purity N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide?

  • Methodology :

  • Stepwise Synthesis : Start with benzo[d][1,3]dioxole derivatives and oxadiazole precursors. Use coupling agents (e.g., DCC or EDC) to attach the sulfamoyl benzamide group .
  • Critical Parameters : Optimize reaction temperature (typically 60–80°C), solvent choice (DMF or DCM), and base (triethylamine or NaH) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which in vitro assays are most appropriate for preliminary evaluation of biological activity?

  • Methodology :

  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition : Test against COX-2 or HDACs using fluorometric or colorimetric kits to explore mechanistic pathways .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z ~470) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to validate purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodology :

  • Core Modifications : Synthesize analogs with substitutions on the benzodioxole (e.g., halogens) or oxadiazole (e.g., methyl groups) to assess impact on bioactivity .
  • Functional Group Replacement : Replace the diethylsulfamoyl group with morpholine sulfonamide or piperidine derivatives to enhance solubility or target affinity .
  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Q. What experimental strategies resolve discrepancies in reported biological activity across studies?

  • Methodology :

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., ATP-based viability assays vs. MTT) to minimize protocol variability .
  • Target Profiling : Perform kinase or receptor binding assays (e.g., SPR or ITC) to identify off-target interactions that may explain divergent results .
  • Metabolite Analysis : Use LC-MS to detect degradation products or active metabolites in cell lysates .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodology :

  • Rodent Studies : Administer the compound intravenously (5–10 mg/kg) to measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .
  • Toxicity Screening : Conduct acute toxicity tests (OECD 423) in mice, monitoring liver/kidney function markers (ALT, creatinine) .
  • Tumor Xenografts : Use nude mice with implanted HT-29 colon cancer cells to assess efficacy and dose-dependent toxicity .

Q. How can metabolic stability be improved through structural modifications?

  • Methodology :

  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., oxadiazole ring) using human liver microsomes .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfamoyl moiety to delay hepatic clearance .
  • Computational Modeling : Apply ADMET predictors (e.g., SwissADME) to prioritize analogs with lower clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.